molecular formula C21H21N3O2S2 B2697898 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893971-41-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2697898
CAS No.: 893971-41-0
M. Wt: 411.54
InChI Key: DSZZOBHXMRCTIE-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, incorporating a 5,6,7,8-tetrahydronaphthalene ring system linked to a 2,3-dihydroimidazo[2,1-b]thiazole scaffold via a sulfonamide group. The sulfonamide functional group is a well-established pharmacophore known to confer inhibitory activity against a variety of enzymes, such as carbonic anhydrases and dihydropteroate synthases . Furthermore, the dihydroimidazothiazole moiety is a privileged structure in medicinal chemistry, with documented research into its potential as a protein kinase B (PKB/Akt) inhibitor, suggesting a possible role for this compound in investigating oncogenic signaling pathways . Its primary research applications are anticipated to include exploration as a lead compound in oncology research, investigation of its mechanism of action against specific enzymatic targets, and study of its effects in cellular proliferation and survival assays. Researchers are encouraged to use this high-quality compound to advance studies in these fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h3,6-9,12-14,23H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZZOBHXMRCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure

The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a tetrahydronaphthalene sulfonamide moiety. The structural formula can be represented as follows:

C26H23N3O2S\text{C}_{26}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Imidazo[2,1-b]thiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazones and appropriate aldehydes.
  • Coupling Reactions : The imidazo[2,1-b]thiazole derivative is then coupled with a tetrahydronaphthalene sulfonamide moiety to form the final product.

Biological Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit various biological activities including antimicrobial and anticancer properties. Here are key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound were tested against various bacterial strains with MIC values indicating effective inhibition at low concentrations (e.g., MIC against E. coli at 0.17 mg/mL) .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells with IC50 values often lower than standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. Key SAR insights include:

Structural FeatureImpact on Activity
Imidazo[2,1-b]thiazole RingEnhances antimicrobial and anticancer properties
Tetrahydronaphthalene SulfonamideContributes to binding affinity with biological targets
Substituents on Phenyl GroupModulate potency; electron-donating groups enhance activity

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole ring significantly affected the antimicrobial potency .
  • Anticancer Screening : Another study focused on the cytotoxic effects of thiazole-containing compounds against breast cancer cells (MCF-7). Compounds similar to this compound exhibited promising results with significant growth inhibition .

Scientific Research Applications

Structural Overview

The compound features several key structural components:

  • Imidazo[2,1-b]thiazole Ring : Known for its biological reactivity.
  • Phenyl Group : Enhances lipophilicity and receptor interactions.
  • Tetrahydronaphthalene Sulfonamide Moiety : Contributes to the compound's pharmacological activity.

Anticancer Activity

Research indicates that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. Specifically:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation.
  • Case Study : In vitro studies have shown that derivatives of this compound can suppress the growth of various cancer cell lines, including kidney and prostate cancers .

Antimicrobial Properties

The imidazo[2,1-b]thiazole moiety is associated with significant antimicrobial activity:

  • Antibacterial and Antifungal Effects : Compounds containing this structure have demonstrated efficacy against a range of bacterial and fungal pathogens.
  • Research Findings : Studies have reported that the presence of the sulfonamide group enhances these antimicrobial effects by facilitating interactions with microbial targets .

Potential as a Drug Design Template

Given its complex structure and biological activity:

  • Lead Compound Development : The compound serves as a template for designing new drugs targeting specific biological pathways.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can lead to improved drug candidates .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : This involves reacting 2-aminothiazole with α-halocarbonyl compounds.
  • Coupling with Phenyl Derivatives : The imidazo intermediate is coupled with phenyl derivatives through nucleophilic substitution.
  • Introduction of the Tetrahydronaphthalene Sulfonamide Group : Final modification to incorporate the sulfonamide functionality.

Chemical Reactions

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can form sulfoxides or sulfones using oxidizing agents.
Reduction Modifications to the sulfonamide group using reducing agents.
Substitution Electrophilic and nucleophilic substitutions on phenyl rings.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Structural Analogues with Imidazo[2,1-b]thiazole Cores

SRT1720 (N-{2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide)
  • Structure: Shares the imidazo[2,1-b]thiazole-phenyl backbone but replaces the sulfonamide with a quinoxaline carboxamide .
  • Activity : A potent SIRT1 activator (EC₅₀ ~0.16 μM), enhancing NAD⁺-dependent deacetylase activity .
  • Key Difference : The carboxamide group in SRT1720 may reduce metabolic stability compared to the sulfonamide in the target compound, which is less prone to enzymatic hydrolysis.
Compound from (N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide)
  • Structure : Features a naphthalene carboxamide and a hydroxypyrrolidine substituent on the imidazo[2,1-b]thiazole core .

Sulfonamide vs. Carboxamide Derivatives

ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
  • Structure : Carboxamide-linked imidazo[2,1-b]thiazole with a dihydrobenzofuran substituent .
  • Activity : Demonstrates anti-proliferative activity in cancer models, with IC₅₀ values in the low micromolar range .
  • Key Difference : The carboxamide group in ND-11503 may offer different binding interactions compared to sulfonamides, which are stronger hydrogen-bond acceptors.
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide ()
  • Structure : Contains a triazolo-thiazole core and a fluorophenyl group but shares the tetrahydronaphthalene-sulfonamide moiety .
  • Activity: Not explicitly reported, but fluorine substitution often enhances bioavailability and target affinity .
  • Key Difference : The triazolo-thiazole core may alter electron distribution compared to dihydroimidazo-thiazole, affecting binding kinetics.

Pharmacological and Pharmacokinetic Comparisons

Activity Profiles

Compound Target/Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound Undisclosed (Structural features suggest kinase/SIRT modulation) N/A
SRT1720 SIRT1 activator EC₅₀ ~0.16 μM
ND-11503 Anti-proliferative IC₅₀ ~1–5 μM
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole () COX-2 inhibition IC₅₀ 1.4 μM

Notes: The target compound’s sulfonamide group may confer broader target promiscuity compared to carboxamide derivatives, which are often more selective.

Physicochemical Properties

  • Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides, which may necessitate formulation optimization.

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